2,2',3,4,4',5'-Hexachlorobiphenyl

Catalog No.
S594480
CAS No.
35065-28-2
M.F
C12H4Cl6
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,4,4',5'-Hexachlorobiphenyl

CAS Number

35065-28-2

Product Name

2,2',3,4,4',5'-Hexachlorobiphenyl

IUPAC Name

1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene

Molecular Formula

C12H4Cl6

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H

InChI Key

RPUMZMSNLZHIGZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl

solubility

4.16e-09 M

Synonyms

2,2',3',4,4',5-hexachlorobiphenyl, 2,3,4,2',4',5'-hexachlorobiphenyl, PCB 138

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl

The exact mass of the compound 2,2',3,4,4',5'-Hexachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.16e-09 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2',3,4,4',5'-Hexachlorobiphenyl, also known as PCB-146, is a specific congener within the class of polychlorinated biphenyls (PCBs).[1][2] PCBs are synthetic organochlorine compounds that are recognized as persistent organic pollutants due to their chemical stability and resistance to degradation.[1] While historically used in industrial applications like dielectric fluids, their current procurement is almost exclusively for use as a certified reference material for congener-specific environmental analysis and as a specific molecular probe in toxicological research.[3][4] Its precise chlorine substitution pattern defines its physicochemical properties, which in turn dictate its environmental fate, biological activity, and analytical behavior.[2][5]

Substituting 2,2',3,4,4',5'-Hexachlorobiphenyl with other hexachlorobiphenyl isomers (e.g., PCB-153), different congeners, or crude industrial mixtures like Aroclors is unsuitable for precise scientific applications. Each of the 209 PCB congeners possesses a unique three-dimensional structure that dictates its chromatographic retention time, metabolic pathway, and receptor binding affinity.[2][4] Using an Aroclor mixture, which contains an undefined and variable blend of congeners, prevents accurate quantification of PCB-146 and masks its specific toxicological effects.[6] Similarly, substituting with a different pure congener, such as the common di-ortho PCB-153, will yield fundamentally different results in toxicological assays due to major differences in their ability to activate the Aryl Hydrocarbon Receptor (AhR).[7][8] Therefore, for reproducible and accurate environmental monitoring or mechanistic toxicology, the specific procurement of PCB-146 is required.

Distinct Chromatographic Elution Profile for Accurate Analytical Quantification

In high-resolution gas chromatography (GC), the elution order of PCB congeners is critically dependent on their specific structure. PCB-146 has a well-characterized retention time that allows for its separation from many other hexachlorobiphenyls on common stationary phases. For example, on an HT8-PCB capillary column, PCB-146 is resolved from its isomers, eluting separately from other prevalent congeners like PCB-138 and PCB-153.[9] This baseline separation is essential for accurate quantification, as co-elution with other PCBs would lead to overestimated concentrations and incorrect environmental risk assessment. Using a generic substitute like an Aroclor mixture, which contains dozens of co-eluting peaks, makes specific quantification of PCB-146 impossible without this pure standard for calibration.[10]

Evidence DimensionGas Chromatographic Elution
Target Compound DataUnique, reproducible retention time allowing for baseline separation.
Comparator Or BaselineOther hexachlorobiphenyl isomers (e.g., PCB-138, PCB-153) and complex Aroclor mixtures.
Quantified DifferenceQualitative but absolute: Resolved as a distinct peak, whereas isomers elute at different times and Aroclors produce a complex, overlapping chromatogram.
ConditionsHigh-Resolution Gas Chromatography (HRGC) with capillary columns (e.g., HT8-PCB).

Procurement of this specific congener is non-negotiable for any analytical method requiring accurate, congener-specific quantification of PCB-146 in environmental or biological samples.

Intermediate Dioxin-Like Toxicity Profile via Aryl Hydrocarbon Receptor (AhR) Activation

PCB-146 is a mono-ortho substituted PCB, a structural feature that confers a degree of planarity allowing it to bind and activate the Aryl Hydrocarbon Receptor (AhR), leading to 'dioxin-like' toxicity.[8] Its toxic potential is quantified by a World Health Organization (WHO) Toxic Equivalency Factor (TEF) of 0.00003.[11][12] This contrasts sharply with di-ortho substituted, non-coplanar congeners like PCB-153, which are not considered AhR agonists and have a TEF of 0.[13][14] Conversely, it is significantly less potent than non-ortho congeners like PCB-126 (TEF = 0.1).[13][14] This intermediate potency makes PCB-146 a critical component for assessing the total toxic equivalency (TEQ) of environmental mixtures, where mono-ortho PCBs can be significant contributors.

Evidence DimensionToxic Equivalency Factor (WHO-2005)
Target Compound Data0.00003
Comparator Or BaselinePCB-153 (di-ortho): 0; PCB-126 (non-ortho): 0.1
Quantified DifferencePossesses measurable dioxin-like toxicity, unlike PCB-153, but is over 3,300 times less potent than PCB-126.
ConditionsWHO consensus values for human and mammalian toxicity, based on AhR-mediated responses.

For toxicological studies, substituting PCB-146 with a non-dioxin-like congener like PCB-153 would completely miss its AhR-mediated effects, leading to an underestimation of toxicity.

Specific Metabolic Profile Leading to Persistent Hydroxylated Metabolites

The metabolism of PCB-146 is structurally directed, primarily occurring via cytochrome P-450 enzymes.[5] Its specific chlorine pattern allows for hydroxylation, leading to the formation of hydroxylated metabolites (OH-PCBs) such as 4-OH-PCB 146.[15] These metabolites are not merely excretory products; they can be more polar and may exhibit different or greater biological activity than the parent compound, including endocrine-disrupting effects.[16] The formation and retention of specific OH-PCBs are congener-dependent. For instance, the metabolic pathways for PCB-146 differ from those for di-ortho congeners like PCB-153, which is metabolized to different hydroxylated forms (e.g., 3-OH-PCB 153).[15] This makes PCB-146 essential for studies investigating the specific toxicological roles and bioaccumulation potential of its unique metabolites.

Evidence DimensionPrimary Metabolite Formation
Target Compound DataForms specific hydroxylated metabolites (e.g., 4-OH-PCB 146).
Comparator Or BaselinePCB-153, which forms different metabolites (e.g., 3-OH-PCB 153).
Quantified DifferenceProduces structurally distinct metabolites, leading to different toxicokinetic and toxicological profiles.
ConditionsIn vivo and in vitro mammalian metabolic systems, primarily hepatic cytochrome P-450 oxidation.

Researchers studying the health effects of PCB metabolites must use the correct parent congener to generate the biologically relevant metabolic products.

Calibration Standard for High-Resolution Environmental Monitoring

As a result of its distinct chromatographic signature, PCB-146 is the required choice for creating calibration curves in GC-MS or GC-ECD methods designed for congener-specific analysis of environmental samples like soil, sediment, or biota.[17][18] Its use ensures accurate identification and quantification, which is impossible with an Aroclor mixture or a different congener.

Mechanistic Studies of Mono-Ortho PCB Toxicity

Given its defined, intermediate 'dioxin-like' activity, PCB-146 is an essential tool for toxicological research aimed at dissecting the specific contribution of mono-ortho PCBs to the overall toxicity of environmental mixtures. It allows for the study of AhR-mediated pathways in a controlled manner, which cannot be achieved with non-AhR agonists like PCB-153 or overly potent agonists like PCB-126.[8][13]

Investigating the Bioformation and Effects of Specific Hydroxylated Metabolites

This compound is the correct precursor for in vitro and in vivo studies focused on the generation and toxicological assessment of 4-OH-PCB 146 and other specific metabolites.[15] Using a different congener would produce an entirely different suite of metabolites, rendering the experimental results irrelevant to the environmental fate and health risks associated with PCB-146 exposure.

XLogP3

7.2

LogP

7.44 (LogP)

UNII

7Y6JIG1867

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.79e-06 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

35065-28-2

Wikipedia

2,2',3,4,4',5'-hexachlorobiphenyl

Biological Half Life

389.05 Days

Dates

Last modified: 08-15-2023

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